molecular formula C15H16O2S B12485124 Mesityl phenyl sulfone CAS No. 3112-82-1

Mesityl phenyl sulfone

Cat. No.: B12485124
CAS No.: 3112-82-1
M. Wt: 260.4 g/mol
InChI Key: KASDQDYPCNMNLM-UHFFFAOYSA-N
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Description

Mesityl phenyl sulfone (CAS 3112-82-1), systematically named 2,4,6-trimethylphenyl phenyl sulfone, is an organosulfur compound with the molecular formula C₁₅H₁₆O₂S . Its structure consists of a sulfone group (-SO₂-) bridging a mesityl (2,4,6-trimethylphenyl) group and a phenyl ring. The mesityl group imparts significant steric bulk and electron-donating effects due to its three methyl substituents, which influence the compound's conformational flexibility, reactivity, and stability . This sulfone is utilized in synthetic chemistry, particularly in studies of Smiles rearrangements and as a precursor in organometallic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesityl phenyl sulfone can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Mesityl phenyl sulfone, with the molecular formula C12H14O2SC_{12}H_{14}O_2S, is characterized by a sulfonyl group attached to a mesityl and a phenyl group. Its structure contributes to its reactivity and utility in synthetic chemistry.

Organic Synthesis Applications

Reagents in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis. It can participate in various reactions, including:

  • Metalation Reactions : The compound can undergo metalation, which allows for the introduction of functional groups into aromatic systems. This process is particularly useful for synthesizing complex organic molecules .
  • Rearrangement Reactions : this compound is known to participate in rearrangement reactions that can lead to the formation of different sulfone derivatives, expanding the library of available compounds for research and application .

Pharmaceutical Applications

Drug Development
Sulfones, including this compound, are integral in pharmaceutical chemistry. They exhibit various biological activities and are used as intermediates in the synthesis of therapeutic agents. For instance:

  • Antimicrobial Agents : Some sulfones have been identified as potential candidates for antimicrobial drugs due to their ability to inhibit bacterial growth .
  • Anti-inflammatory Drugs : Research indicates that certain sulfone derivatives can possess anti-inflammatory properties, making them valuable in treating conditions such as arthritis .

Material Science Applications

Polymer Chemistry
The unique properties of this compound make it suitable for applications in material science:

  • Thermal Stability : Sulfones are known for their thermal stability, which makes them ideal for use in high-temperature applications. This compound can be incorporated into polymers to enhance their thermal properties.
  • Adhesives and Coatings : Due to its chemical stability and adhesion properties, this compound is explored as a component in adhesives and coatings that require durability under varying environmental conditions.

Case Study 1: Synthesis of Aryl Sulfones

A study demonstrated the use of this compound as a reagent in the synthesis of aryl sulfones through metalation techniques. The metalation facilitated the introduction of various substituents on the aromatic rings, showcasing the compound's versatility in synthetic pathways .

Case Study 2: Pharmaceutical Intermediates

Research has shown that this compound can be utilized as an intermediate in the synthesis of novel anti-inflammatory compounds. The derivatives synthesized exhibited significant biological activity, indicating the potential for developing new therapeutic agents based on this sulfone .

Mechanism of Action

The mechanism of action of mesityl phenyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group can stabilize adjacent carbanions, making it a versatile intermediate in organic synthesis . Additionally, the sulfone group can act as an electron-withdrawing group, facilitating nucleophilic aromatic substitution reactions .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Mesityl phenyl sulfone is distinguished from analogous sulfones by its substituent arrangement:

  • Mesityl p-tolyl sulfone (CAS 5184-64-5) : Contains a para-methylphenyl group instead of phenyl. The para-methyl group enhances electron density but lacks the steric hindrance of the mesityl group, leading to faster reaction kinetics in base-mediated rearrangements .
  • 4-Chlorophenyl phenyl sulfone : The electron-withdrawing chlorine substituent reduces electron density at the sulfur center, increasing oxidative stability compared to this compound .
  • Ferrocenyl mesityl sulfone : Incorporates a ferrocene moiety, introducing redox-active properties absent in this compound. This metallocene derivative exhibits unique reactivity, such as forming lithium sulfinates under basic conditions .

Table 1: Structural and Electronic Comparison of Selected Sulfones

Compound Substituents Molecular Formula Key Properties
This compound 2,4,6-Trimethylphenyl C₁₅H₁₆O₂S High steric bulk, electron-donating
Mesityl p-tolyl sulfone 4-Methylphenyl C₁₆H₁₈O₂S Moderate steric hindrance, para-methyl
4-Chlorophenyl phenyl sulfone 4-Chlorophenyl C₁₂H₉ClO₂S Electron-withdrawing, increased stability
Ferrocenyl mesityl sulfone Ferrocenyl, mesityl C₂₃H₂₄FeO₂S Redox-active, organometallic applications

Conformational Behavior and Rotational Barriers

The mesityl group significantly impacts conformational dynamics:

  • Rotational Barriers : this compound exhibits restricted rotation around the S-aryl bond due to steric clashes between the mesityl methyl groups and the sulfone oxygen atoms. This is confirmed by ¹H D.N.M.R. studies showing activation energies of ~60 kJ/mol for aryl-sulfur bond rotation, higher than in less bulky sulfones like phenyl tolyl sulfones .
  • Crystal Packing : X-ray crystallography reveals that the mesityl group adopts a preferred ground-state conformation in the solid state, stacking beneath the sulfone warhead to minimize steric strain . In contrast, naphthyl-substituted sulfones (e.g., mesityl 1-naphthyl sulfone) exhibit dual binding modes due to π-stacking interactions with aromatic substituents .

Reactivity in Rearrangement Reactions

This compound undergoes distinct transformations under varying conditions:

  • Smiles Rearrangement : In the presence of strong bases (e.g., n-butyllithium), this compound forms sulfinic acids via direct displacement. This contrasts with mesityl naphthyl sulfones, which follow an addition-elimination pathway due to π-interactions with the naphthyl group .
  • Base-Solvent Dependence : Mesityl tolyl sulfones produce isomerically pure products regardless of the base-solvent system, while mesityl naphthyl sulfones yield different regioisomers depending on the base (e.g., n-BuLi vs. t-butoxide) .

Table 2: Reactivity Comparison Under Smiles Rearrangement Conditions

Compound Base-Solvent System Primary Product Mechanism
This compound n-BuLi/Et₂O 2-(Phenylmethyl)sulfinic acid Direct displacement
Mesityl 1-naphthyl sulfone t-BuOK/DMSO 2-(2'-Naphthylmethyl)sulfinic acid Addition-elimination
Mesityl p-tolyl sulfone n-BuLi/Et₂O or t-BuOK/DMSO 2-(3'-Methylbenzyl)sulfinic acid Direct displacement

Thermal and Chemical Stability

  • Thermal Stability: this compound’s methyl groups enhance thermal stability compared to non-alkylated sulfones.
  • Oxidative Stability : The electron-donating mesityl group reduces susceptibility to oxidative degradation compared to electron-deficient sulfones like 4-chlorophenyl phenyl sulfone .

Biological Activity

Mesityl phenyl sulfone (MPS), with the chemical formula C15H16O2S\text{C}_{15}\text{H}_{16}\text{O}_2\text{S}, is a compound that has garnered attention due to its unique biological properties and potential applications in medicinal chemistry. This article explores the biological activity of MPS, detailing its mechanisms, effects, and relevant case studies.

MPS is characterized by the presence of a sulfone group (SO2-SO_2-) attached to a mesityl group and a phenyl ring. The sulfone functional group contributes to the compound's stability and lipophilicity, which are crucial for its biological activity. The structural configuration of MPS allows it to interact with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with MPS:

  • Antimicrobial Activity : MPS exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems. This property is particularly beneficial in preventing cellular damage associated with various diseases.
  • Enzyme Inhibition : MPS has been identified as an inhibitor of certain enzymes, including those involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief in various conditions.

The mechanisms underlying the biological activity of MPS are multifaceted:

  • Cell Membrane Disruption : The lipophilic nature of MPS allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.
  • Radical Scavenging : MPS effectively donates electrons to free radicals, stabilizing them and preventing cellular damage.
  • Enzyme Binding : The sulfonyl group in MPS can form non-covalent interactions with enzyme active sites, inhibiting their function and altering metabolic pathways.

1. Antimicrobial Efficacy

A study evaluating the antimicrobial effects of MPS demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was found to involve disruption of bacterial cell wall synthesis .

2. Antioxidant Activity

Research into the antioxidant properties of MPS revealed that it significantly reduced oxidative stress markers in vitro. In a cellular model exposed to hydrogen peroxide, treatment with MPS resulted in a 40% decrease in reactive oxygen species (ROS) levels compared to untreated controls .

3. Enzyme Inhibition

Inhibitory effects on cyclooxygenase (COX) enzymes were observed in vitro, suggesting potential applications for pain management. MPS demonstrated IC50 values of 12 µM for COX-1 and 15 µM for COX-2, indicating moderate potency compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

Biological ActivityTarget Organism/EnzymeEffective ConcentrationMechanism
AntimicrobialStaphylococcus aureus50 µg/mLCell wall disruption
AntioxidantHuman fibroblasts100 µMROS scavenging
Enzyme InhibitionCOX-112 µMCompetitive inhibition
Enzyme InhibitionCOX-215 µMCompetitive inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for mesityl phenyl sulfone, and how can purity be optimized?

this compound is typically synthesized via oxidation of the corresponding sulfide. For example, 2-pentyl mesityl sulfone (structurally analogous) was prepared by reacting mesitylthiol with 2-pentyl p-toluenesulfonate, followed by oxidation using hydrogen peroxide or m-chloroperbenzoic acid . Purity optimization involves:

  • Chromatographic purification : Silica gel column chromatography with ethyl acetate/hexane gradients.
  • Recrystallization : Use polar aprotic solvents (e.g., DMSO) to remove residual sulfides.
  • Spectroscopic validation : Confirm purity via IR (strong sulfone absorption at 1280–1300 cm⁻¹ and 1120–1140 cm⁻¹) and ¹H/¹³C NMR .

Q. How is this compound characterized structurally and functionally?

  • X-ray crystallography : Reveals dihedral angles between aromatic rings (e.g., mesityl and phenyl rings inclined by 61.39° and 30.99°, respectively) and intermolecular interactions (C–H⋯I hydrogen bonds in iodide derivatives) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; sulfones generally degrade above 250°C.
  • HPLC/LC-MS : Quantify trace impurities (e.g., phenyl vinyl sulfone) with a validated LC-MS method using a C18 column, 0.1% formic acid in water/acetonitrile mobile phase, and ESI+ detection (LOQ: 0.1 ppm) .

Q. What are the stability considerations for this compound under acidic/basic conditions?

  • Acidic conditions : Stable in dilute H₂SO₄ (used in sulfone TS preparations) but hydrolyzes in concentrated acids .
  • Basic conditions : Susceptible to elimination reactions (e.g., in EGONa-EGOH at 195–200°C, yielding olefins via Hofmann orientation). Avoid strong bases like tert-BuOK in DMSO to prevent demethylation of methoxy-substituted analogs .

Advanced Research Questions

Q. How does this compound influence regioselectivity in elimination reactions?

this compound favors Hofmann elimination (less substituted olefin) due to:

  • Electronic effects : Strong electron-withdrawing sulfone groups stabilize early Elcb-like transition states with minimal C–S bond cleavage.
  • Steric effects : Bulky mesityl substituents disfavor Saytzeff orientation.
    Experimental validation :
  • EGONa-EGOH (195–200°C) : Produces 1-pentene (85%) and 2-pentene (15%) from 2-pentyl mesityl sulfone .
  • tert-BuOK-pyridine : Enhances Hofmann selectivity (93% 1-pentene) due to stronger base and steric hindrance .

Table 1 : Product distribution in base-induced eliminations

Base-Solvent System1-Pentene (%)2-Pentene (%)
EGONa-EGOH (195–200°C)85 ± 315 ± 3
tert-BuOK-pyridine (50°C)93 ± 17 ± 1

Q. What computational methods predict this compound’s electronic properties?

  • DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) to assess charge distribution (sulfone group: δ− on S, δ+ on adjacent C).
  • HOMO-LUMO analysis : Predict reactivity in nucleophilic/electrophilic environments (e.g., HOMO localized on phenyl ring, LUMO on sulfone) .
  • MD simulations : Model hydration effects for applications in proton-exchange membranes (PEMs), correlating sulfone content with proton conductivity .

Q. How does this compound compare to other sulfones in polymer electrolyte membranes (PEMs)?

  • Proton conductivity : Sulfones with absorbed water achieve ~0.1 S/cm (DOE target), but mesityl’s hydrophobicity may reduce water dependence.
  • Methanol crossover : Bulky mesityl groups in DMFCs reduce permeability by 40% vs. Nafion 117 .
    Key parameters :
  • Ion-exchange capacity (IEC) : Measure via titration (target: 1.5–2.0 meq/g).
  • Mechanical strength : DMA shows storage modulus >1 GPa at 120°C .

Q. Methodological Challenges

Q. How to resolve contradictions in elimination product ratios across studies?

  • Reproducibility issues : Variations in EGONa-EGOH systems (±3% vs. ±0.5% in pyridine) arise from poor temperature control during reflux. Use thermostatic oil baths .
  • Isomerization artifacts : Confirm via control experiments (e.g., pure 1-pentene shows no isomerization under reaction conditions) .

Q. What advanced techniques validate sulfone stability in fuel cell membranes?

  • Accelerated oxidative testing : Expose to Fenton’s reagent (3% H₂O₂, 4 ppm Fe²⁺) at 80°C; measure weight loss (<5% over 24 hours).
  • In situ FTIR : Monitor sulfonic acid group degradation (peak loss at 1050 cm⁻¹) .

Properties

CAS No.

3112-82-1

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C15H16O2S/c1-11-9-12(2)15(13(3)10-11)18(16,17)14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

KASDQDYPCNMNLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

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